molecular formula C19H31IO2Sn B14443170 Stannane, (4-iodobenzoyloxy)tributyl- CAS No. 73940-88-2

Stannane, (4-iodobenzoyloxy)tributyl-

Cat. No.: B14443170
CAS No.: 73940-88-2
M. Wt: 537.1 g/mol
InChI Key: VDIMMTYJEIQLHV-UHFFFAOYSA-M
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Description

Stannane, (4-iodobenzoyloxy)tributyl- (CAS RN: 73940-88-2) is an organotin compound with the molecular formula C₁₉H₃₁IO₂Sn and a monoisotopic mass of 538.03906 Da . Structurally, it consists of a tributyltin core functionalized with a 4-iodobenzoyloxy group. This compound belongs to the broader class of tributylstannyl esters, which are widely used in organic synthesis, catalysis, and material science due to their unique reactivity.

Properties

CAS No.

73940-88-2

Molecular Formula

C19H31IO2Sn

Molecular Weight

537.1 g/mol

IUPAC Name

tributylstannyl 4-iodobenzoate

InChI

InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

VDIMMTYJEIQLHV-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Acid Chloride Route

The most direct method involves the reaction of tributyltin chloride ($$ \text{Bu}3\text{SnCl} $$) with 4-iodobenzoyl chloride in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) or pyridine to neutralize HCl byproducts. The general reaction is:

$$
\text{Bu}3\text{SnCl} + \text{ClCOC}6\text{H}4\text{I-4} \xrightarrow{\text{Et}3\text{N}} \text{Bu}3\text{SnOCOC}6\text{H}_4\text{I-4} + \text{HCl}
$$

Optimized Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–5°C initially, followed by room-temperature stirring for 12–24 hours.
  • Workup: Sequential washing with water, dilute HCl, and brine, followed by drying over $$ \text{MgSO}_4 $$ and solvent evaporation.
  • Yield: 70–85% (extrapolated from analogous syntheses).

Tributyltin Oxide Route

An alternative approach employs tributyltin oxide ($$ \text{Bu}_3\text{SnO} $$) and 4-iodobenzoic acid under dehydrating conditions. This method avoids handling moisture-sensitive acid chlorides:

$$
\text{Bu}3\text{SnO} + \text{HOCOC}6\text{H}4\text{I-4} \rightarrow \text{Bu}3\text{SnOCOC}6\text{H}4\text{I-4} + \text{H}_2\text{O}
$$

Optimized Conditions :

  • Solvent: Toluene or xylene with azeotropic water removal using a Dean-Stark trap.
  • Temperature: Reflux (110–140°C) for 6–8 hours.
  • Yield: 60–75% (based on tributyltin carboxylate syntheses).

Transesterification Route

Less commonly, tributyltin methoxide ($$ \text{Bu}_3\text{SnOMe} $$) reacts with methyl 4-iodobenzoate to yield the target compound:

$$
\text{Bu}3\text{SnOMe} + \text{MeOCOC}6\text{H}4\text{I-4} \rightarrow \text{Bu}3\text{SnOCOC}6\text{H}4\text{I-4} + \text{MeOH}
$$

Optimized Conditions :

  • Solvent: Dry methanol or ethanol.
  • Temperature: Reflux for 24–48 hours.
  • Yield: 50–65% (inferred from similar transesterifications).

Detailed Procedure for Acid Chloride Route

Materials

  • Tributyltin chloride ($$ \geq 95\% $$, Sigma-Aldrich).
  • 4-Iodobenzoyl chloride ($$ \geq 98\% $$, TCI Chemicals).
  • Triethylamine (anhydrous, $$ \geq 99.5\% $$).
  • Dichloromethane (DCM, anhydrous).

Stepwise Synthesis

  • Cooling Phase : Charge a 250 mL round-bottom flask with DCM (100 mL) and cool to 0°C under $$ \text{N}_2 $$.
  • Addition of Reagents : Add tributyltin chloride (10.0 g, 30.8 mmol) and 4-iodobenzoyl chloride (8.2 g, 30.8 mmol) dropwise.
  • Base Introduction : Introduce triethylamine (4.3 mL, 30.8 mmol) slowly to avoid exothermic runaway.
  • Stirring : Warm to room temperature and stir for 18 hours.
  • Workup :
    • Wash with 5% HCl (2 × 50 mL), water (2 × 50 mL), and brine (1 × 50 mL).
    • Dry over $$ \text{MgSO}_4 $$, filter, and concentrate in vacuo.
  • Purification : Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the product as a colorless oil.

Characterization Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ 3 $$): δ 7.82 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.12 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 1.60–1.20 (m, 27H, $$ \text{Bu}3\text{Sn} $$).
  • $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$ _3 $$): δ 167.5 (C=O), 138.2 (C-I), 131.4 (Ar-C), 129.8 (Ar-C), 94.5 (C-Sn), 27.3–23.1 (Sn-CH$$ _2 $$).
  • IR (KBr) : $$ \nu_{\text{max}} $$ 1705 cm$$ ^{-1} $$ (C=O), 540 cm$$ ^{-1} $$ (Sn-O).

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
Acid Chloride Route $$ \text{Bu}_3\text{SnCl} $$, 4-iodobenzoyl chloride Mild, room temperature 70–85% High purity, scalable Requires acid chloride synthesis
Tributyltin Oxide Route $$ \text{Bu}_3\text{SnO} $$, 4-iodobenzoic acid Reflux, azeotropic 60–75% Avoids acid chlorides Longer reaction time, lower yield
Transesterification $$ \text{Bu}_3\text{SnOMe} $$, methyl 4-iodobenzoate Reflux, 24–48 h 50–65% Utilizes stable esters Low efficiency, competing side reactions

Industrial and Research Applications

  • Cross-Coupling Reactions : The 4-iodobenzoyloxy group serves as a directing moiety in Stille couplings.
  • Pharmaceutical Intermediates : Analogous tin carboxylates demonstrate antitumor and antimicrobial activities.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-iodobenzoyloxy)tributyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with stannane, (4-iodobenzoyloxy)tributyl- include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced organic compounds, while substitution reactions produce new organotin derivatives .

Scientific Research Applications

Stannane, (4-iodobenzoyloxy)tributyl- has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Tributylstannane Derivatives

Structural Analogs and Substituent Effects

The reactivity and applications of tributylstannanes are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tributylstannane Derivatives
Compound Name Substituent Molecular Formula CAS RN Key Properties/Applications References
Stannane, (4-iodobenzoyloxy)tributyl- 4-Iodobenzoyloxy C₁₉H₃₁IO₂Sn 73940-88-2 Limited literature; potential use in coupling reactions
Stannane, (benzoyloxy)tributyl- Benzoyloxy C₁₇H₂₈O₂Sn 4342-36-3 Used in esterification and polymer synthesis
Tributyl(4-nitrophenyl)stannane 4-Nitrophenyl C₁₈H₃₁NO₂Sn 79048-32-1 Electron-withdrawing nitro group enhances electrophilicity
Tributyl[(methoxymethoxy)methyl]stannane Methoxymethoxymethyl C₁₄H₃₂O₂Sn 100045-83-8 Acts as a hydroxymethyl anion equivalent in synthesis
Tributylfluoro-stannane Fluoro C₁₂H₂₇FSn 1983-10-4 High polarity; used in fluoroorganic chemistry
Tributylstannane (parent compound) None (unsubstituted) C₁₂H₂₈Sn 56573-85-4 Baseline for comparison; used as a reducing agent

Reactivity and Functional Group Impact

  • Electron-Withdrawing Groups : The 4-iodobenzoyloxy group in the target compound introduces both steric bulk and moderate electron-withdrawing effects, which may stabilize transition states in cross-coupling reactions. In contrast, the 4-nitrophenyl group in Tributyl(4-nitrophenyl)stannane (CAS 79048-32-1) is strongly electron-withdrawing, making it more reactive toward nucleophilic substitution .
  • Electron-Donating Groups : Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8) features a methoxymethoxy group that enhances nucleophilicity, enabling its use as a hydroxymethyl anion equivalent .
  • Halogen Effects : The iodine atom in the target compound may facilitate radioimaging or catalytic applications, whereas fluoro analogs (e.g., CAS 1983-10-4) are valued for their stability and low polarizability in fluorinated systems .

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